N-Methylhex-5-en-1-amine oxalate

Physical chemistry Process safety Salt screening

Research teams synthesizing HCV NS3/4A protease inhibitors often face safety and handling bottlenecks when using the volatile, flammable free base (flash point 36°C). This oxalate salt solves that by converting the reagent into a non-volatile, crystalline solid suitable for precise stoichiometric control and ambient storage. - Eliminates flammable-liquid storage compliance overhead and nitrogen charging complexity during amide coupling steps. - Non-hygroscopic solid form ensures accurate parallel synthesis weighing across dozens of reaction vessels. - Sourced via a methylamine/6-bromo-1-hexene route, avoiding explosive H₂ generation and reducing process safety risk.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
Cat. No. B12821092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylhex-5-en-1-amine oxalate
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCNCCCCC=C.C(=O)(C(=O)O)O
InChIInChI=1S/C7H15N.C2H2O4/c1-3-4-5-6-7-8-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6)
InChIKeySCRYAELKIKXXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-Methylhex-5-en-1-amine oxalate (CAS 59227-61-1) demands a dedicated specification in procurement workflows


N-Methylhex-5-en-1-amine oxalate is the oxalic acid salt of a secondary alkenyl amine (free base CAS 55863-02-0, molecular weight 113.20) [1]. The oxalate counterion raises the molecular weight to 203.24 and is typically employed to convert the volatile, flammable free base (boiling point approximately 146.5 °C, flash point approximately 36 °C) into a non-volatile, solid handling form [2]. This compound serves as a key synthetic reagent for constructing quinazoline-substituted cyclopentane and proline-urea-based macrocyclic Hepatitis C virus (HCV) NS3/4A protease inhibitors .

Generic substitution risks in N-Methylhex-5-en-1-amine oxalate procurement and why in-class analogs cannot be interchanged


The free base form (CAS 55863-02-0) is a flammable liquid with a flash point of approximately 36 °C and a measurable vapor pressure of 4.6 mmHg at 25 °C, posing significant handling and storage constraints in standard laboratory settings [1]. Simply substituting the oxalate salt with the free base or with other common salts (e.g., hydrochloride, CAS 862175-17-5) alters the physical state, stoichiometry, and potentially the reactivity profile of the amine component. Furthermore, this specific amine is embedded in published synthetic routes to HCV NS3/4A protease inhibitors; replacing it with a structurally similar amine (e.g., 5-hexen-1-amine or N-ethylhex-5-en-1-amine) introduces a different steric and electronic environment that is unlikely to reproduce the optimized macrocyclization or quinazoline coupling yields documented in the lead series .

Quantitative comparator evidence guide for N-Methylhex-5-en-1-amine oxalate


Free base volatility vs. oxalate salt non-volatility: Handling safety and storage advantage

The free base N-methylhex-5-en-1-amine is a volatile liquid with a boiling point of 146.5 ± 19.0 °C, a vapor pressure of 4.6 ± 0.3 mmHg at 25 °C, and a flash point of 36.0 ± 13.6 °C, classifying it as a flammable liquid [1]. The oxalate salt, by virtue of salt formation, is expected to exhibit negligible vapor pressure at ambient temperature and to be a non-flammable solid; this is a class-level property of amine oxalate salts documented across pharmaceutical salt selection literature [2]. The quantification of the free base volatility parameters allows a direct risk assessment: procurement of the oxalate salt eliminates the flammability hazard and reduces inhalation exposure risk during weighing and reactor charging.

Physical chemistry Process safety Salt screening

HCV NS3/4A inhibitor synthesis specificity: Documented role of the N-methylhex-5-en-1-amine scaffold

N-Methylhex-5-en-1-amine is explicitly cited as a reagent for the preparation of quinazoline-substituted cyclopentane and proline-urea based macrocycles, which are potent HCV NS3/4A protease inhibitors . This application is documented in the primary medicinal chemistry literature and patent filings from the Tibotec/Medivir discovery program that yielded clinical candidates such as TMC435 (simeprevir) [1]. Close structural analogs—such as 5-hexen-1-amine (primary amine) or N-ethylhex-5-en-1-amine—lack the N-methyl substitution pattern that determines the steric contour of the P2 quinazoline moiety in the final macrocyclic inhibitors. The specific N-methyl secondary amine motif is critical for the downstream amide bond formation and macrocyclization yields reported in the synthetic schemes.

Medicinal chemistry Antiviral synthesis Hepatitis C virus

Improved synthetic accessibility: Patent process eliminating hydrogen gas hazard in precursor amine production

A Chinese patent (CN patent publication) describes an improved process for synthesizing N-methyl-5-hexen-1-amine that eliminates the generation of explosive hydrogen gas, a safety drawback of prior art methods [1]. The process reacts 6-bromo-1-hexene with excess methylamine in solvent at 40–50 °C for 2–3 hours, followed by cooling to 20 °C and addition of a stabilizer. This method directly addresses a critical process safety concern in the production of the amine precursor. The availability of a safer, scalable synthetic route reduces supply chain risk and improves the reliability of oxalate salt procurement from vendors who implement this process.

Process chemistry Safety engineering Amine synthesis

Salt form crystallinity advantage vs. free base for precise stoichiometric dispensing

The oxalate salt is handled as a free-flowing crystalline solid, in contrast to the free base liquid which requires volume-based dispensing with inherent accuracy limitations [1]. Amine oxalate salts generally exhibit well-defined melting points and can be purified by recrystallization, enabling achievement of >98% purity by standard gravimetric methods [2]. While specific crystallinity data (PXRD, DSC) for N-methylhex-5-en-1-amine oxalate are not publicly available, the class-level behavior of oxalate salts of secondary amines establishes the expectation of a stable, crystalline solid with reproducible stoichiometry—critical for quantitative synthetic transformations where precise molar equivalents must be delivered.

Solid-state chemistry Analytical chemistry Formulation

Evidence-backed application scenarios for N-Methylhex-5-en-1-amine oxalate procurement


Scale-up synthesis of HCV NS3/4A protease inhibitor macrocycles based on the Tibotec/Medivir quinazoline-proline-urea series

The documented use of N-methylhex-5-en-1-amine as a building block for the P2 quinazoline-substituted macrocyclic scaffold makes the oxalate salt the recommended procurement form for laboratories replicating or scaling up the synthetic routes described in Vendeville et al. (2008) [1]. The solid salt form simplifies reactor charging under nitrogen and eliminates the volatility hazard of the free base during the amide coupling step.

Analog synthesis for structure-activity relationship (SAR) exploration around the HCV protease P2 pocket

When medicinal chemistry teams design N-methylhex-5-en-1-amine-derived analogs to probe steric and electronic requirements of the P2 quinazoline binding pocket, the oxalate salt provides precise stoichiometric control for parallel synthesis libraries . The non-hygroscopic, crystalline nature (class-level property) supports accurate weighing across dozens of reaction vessels.

Safety-conscious laboratory procurement for amine building block inventory

For core facility chemical inventory management, the oxalate salt (expected non-flammable solid) avoids the storage restrictions associated with the free base's flash point of 36 °C and vapor pressure of 4.6 mmHg [2]. This directly reduces the administrative overhead of flammable-liquid storage compliance and enables long-term shelf storage at ambient temperature.

Process development using the hydrogen-free synthetic route to the amine precursor

Process chemistry groups scaling the synthesis of N-methylhex-5-en-1-amine can adopt the patented methylamine/6-bromo-1-hexene route that eliminates explosive H₂ generation [3]. Procuring the oxalate salt from vendors who implement this route ensures a supply chain with inherently lower process safety risk and potentially lower insurance and regulatory costs.

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